molecular formula C14H14ClN3 B11860751 5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11860751
M. Wt: 259.73 g/mol
InChI Key: UZAZBLKSXHCXLZ-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a chemical compound with the molecular formula C14H14ClN3 It is a derivative of pyrrolopyridine, characterized by the presence of a chloro group, a cyclohexyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to the presence of the cyclohexyl and carbonitrile groups, which confer distinct chemical and biological properties. These groups enhance its potential for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

5-chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C14H14ClN3/c15-10-6-11-12(7-16)13(18-14(11)17-8-10)9-4-2-1-3-5-9/h6,8-9H,1-5H2,(H,17,18)

InChI Key

UZAZBLKSXHCXLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C3=C(N2)N=CC(=C3)Cl)C#N

Origin of Product

United States

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